

Characteristic FTIR absorption bands of indole-2-carbohydrazide functional groups

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Compound of Interest

Compound Name: *1-methyl-5-phenoxy-1H-indole-2-carbohydrazide*

CAS No.: 732251-06-8

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Characteristic FTIR Absorption Bands of Indole-2-Carbohydrazide: A Comparative Analytical Guide

As a Senior Application Scientist in drug development, I frequently encounter challenges in tracking the functionalization of privileged scaffolds. The indole ring is ubiquitous in medicinal chemistry, often serving as the core for tubulin inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. A fundamental synthetic transition in this space is the conversion of indole-2-carboxylic acid to indole-2-carbohydrazide—a critical precursor for synthesizing downstream bioactive heterocycles like 1,3,4-oxadiazoles and Schiff bases[2].

To ensure downstream synthetic success, the structural integrity of the carbohydrazide intermediate must be rigorously verified. Fourier Transform Infrared (FTIR) spectroscopy is the most immediate and reliable tool for this validation. This guide objectively compares the FTIR performance of indole-2-carbohydrazide against its primary precursor, indole-2-carboxylic acid, providing mechanistic insights and a self-validating experimental protocol.

Mechanistic Causality of FTIR Band Shifts

When evaluating the conversion of a carboxylic acid to a carbohydrazide, we are not merely looking for the appearance of new peaks; we are observing fundamental shifts in electron density and hydrogen bonding networks.

- **The Amide I (C=O) Shift:** In indole-2-carboxylic acid, the carbonyl (C=O) stretch typically appears as a strong band around 1690–1700 cm^{-1} [3]. Upon conversion to indole-2-carbohydrazide, this band undergoes a distinct bathochromic shift (to lower wavenumbers), typically appearing between 1632 cm^{-1} and 1680 cm^{-1} [2][4]. **The Causality:** The adjacent basic hydrazine group (-NH-NH₂) donates electron density into the carbonyl carbon via resonance. This increases the single-bond character of the C=O bond, lowering its force constant and, consequently, its vibrational frequency.
- **The O-H to N-H Transition:** Indole-2-carboxylic acid exhibits a massive, broad $\nu(\text{O-H})$ stretching band spanning 2500–3463 cm^{-1} due to strong intermolecular hydrogen-bonded dimers[3]. In the carbohydrazide, this broad absorption completely disappears. In its place, a sharp, distinct doublet emerges around 3331 cm^{-1} (asymmetric stretch) and 3280 cm^{-1} (symmetric stretch), corresponding to the primary amine (-NH₂) of the hydrazide group[4].
- **Indole N-H Stability:** The secondary amine of the indole ring itself remains relatively stable throughout this transformation, typically presenting a sharp band between 3211 cm^{-1} and 3264 cm^{-1} [2].

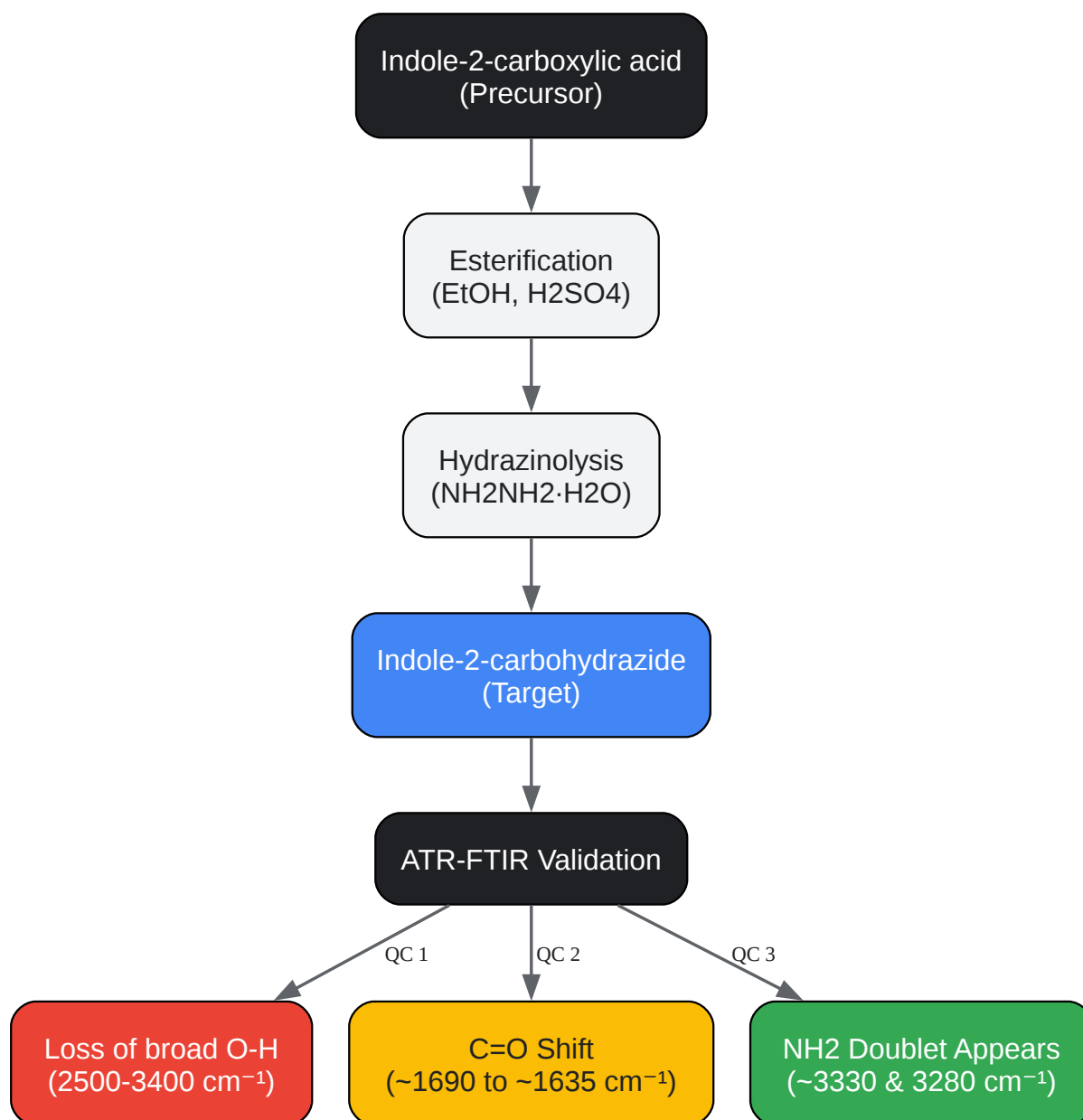
Quantitative Spectral Comparison

To facilitate rapid spectral interpretation, the characteristic vibrational modes of the target product and its precursor are summarized below.

Functional Group Vibrational Mode	Indole-2-Carboxylic Acid (Precursor)[3]	Indole-2- Carbohydrazide (Target)[2][4]	Diagnostic Significance for Reaction Monitoring
O-H Stretch (Carboxylic)	Broad, 2500 – 3463 cm ⁻¹	Absent	Complete disappearance confirms the absence of unreacted starting material.
N-H Stretch (Indole ring)	~3373 – 3421 cm ⁻¹	~3211 – 3264 cm ⁻¹	Serves as an internal reference peak; confirms the indole core remains intact.
NH ₂ Stretch (Hydrazide)	Absent	~3331 cm ⁻¹ (Asym)~3280 cm ⁻¹ (Sym)	Appearance of this doublet is the primary confirmation of successful hydrazinolysis.
C=O Stretch (Amide I)	~1693 cm ⁻¹	~1632 – 1680 cm ⁻¹	Downward shift confirms the transformation from acid/ester to carbohydrazide.
C-N Stretch / N-H Bend (Amide II)	~1440 cm ⁻¹ (C-O/O-H bend)	~1521 – 1559 cm ⁻¹	Confirms the formation of the amide/hydrazide bond network.
C-H Stretch (Aromatic)	~3051 cm ⁻¹	~3056 – 3100 cm ⁻¹	Secondary internal reference for the aromatic system.

Workflow & Logical Relationships

The diagram below maps the synthetic workflow alongside the specific FTIR quality control (QC) checkpoints required to validate the transformation.



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Fig 1: Synthetic workflow and self-validating FTIR QC checkpoints for indole-2-carbohydrazide.

Self-Validating ATR-FTIR Experimental Protocol

Why ATR over KBr Pellets? Historically, FTIR of solid organic compounds was performed using KBr pellets. However, as an application scientist, I strongly advise against KBr for carbohydrazides. KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at $\sim 3300\text{ cm}^{-1}$ and a water bending mode at $\sim 1640\text{ cm}^{-1}$. These moisture artifacts perfectly overlap with the critical NH_2 doublet and the shifted Amide I C=O band of indole-2-carbohydrazide, leading to false negatives or masked peaks. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal eliminates moisture interference, ensuring absolute data integrity.

Step-by-Step Methodology:

- System Initialization & Background Check (QC Step 1):
 - Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry.
 - Collect a background spectrum (32 scans, 4 cm^{-1} resolution).
 - Self-Validation: Inspect the background. If any peaks exist at 3300 cm^{-1} or 1640 cm^{-1} , reclean the crystal. The baseline must be flat to ensure subsequent NH_2 and C=O readings are genuine.
- Precursor Baseline Acquisition:
 - Place 1–2 mg of the starting material (indole-2-carboxylic acid) onto the crystal.
 - Apply the pressure anvil until the software indicates optimal contact (typically ~ 80 units of pressure).
 - Collect the spectrum. Log the exact wavenumber of the broad O-H stretch and the C=O stretch ($\sim 1693\text{ cm}^{-1}$).

- Target Analyte Acquisition:
 - Clean the crystal and repeat the process with the synthesized indole-2-carbohydrazide product.
- Data Processing & System Validation (QC Step 2):
 - Overlay the precursor and target spectra.
 - Pass Criteria: The broad O-H band must be entirely absent. A sharp doublet must be present at $\sim 3331/3280\text{ cm}^{-1}$. The C=O peak must have shifted downward by at least 15–40 cm^{-1} .
 - Fail Criteria: If a broad band persists above 3000 cm^{-1} , the hydrazinolysis is incomplete, and the sample contains unreacted acid. The protocol inherently flags its own chemical purity.

References

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- Title: Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities Source: Chemical Methodologies URL: [\[Link\]2](#)

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